N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
The compound N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinoline-based acetamide derivative featuring a 4-methylbenzenesulfonyl group at position 3, a 6-methyl substituent on the quinoline core, and a 4-fluorophenyl acetamide side chain.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-3-10-20(11-4-16)33(31,32)23-14-28(22-12-5-17(2)13-21(22)25(23)30)15-24(29)27-19-8-6-18(26)7-9-19/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCYLBKKSBMYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dihydroquinolinone core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the sulfonyl group: This step involves the sulfonylation of the dihydroquinolinone intermediate using a sulfonyl chloride reagent.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving quinoline derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Key Observations :
- The 4-methylbenzenesulfonyl group contributes to higher molecular weight and hydrogen-bonding capacity relative to benzoyl-containing analogs .
Biological Activity
N-(4-fluorophenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, which includes a fluorophenyl group and a dihydroquinolinone moiety, suggests possible interactions with biological targets that could lead to therapeutic effects.
Chemical Structure
The compound's IUPAC name is indicative of its structural complexity. It features:
- Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Dihydroquinolinone core : Known for various biological activities, including antimicrobial and anticancer properties.
- Sulfonyl group : May enhance the compound's reactivity and biological efficacy.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H21FN2O4S |
| Molecular Weight | 464.51 g/mol |
| CAS Number | 902521-13-5 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These may include:
- Enzymatic Inhibition : The compound may inhibit certain enzymes crucial for cellular processes, potentially affecting pathways involved in cell proliferation and survival.
- Receptor Binding : It could bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Pharmacological Effects
Preliminary studies indicate that this compound exhibits:
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell growth, particularly in breast cancer models.
- Antimicrobial Properties : The dihydroquinolinone structure is associated with antibacterial and antifungal activities.
Case Studies and Research Findings
Recent studies have explored the efficacy of similar compounds in various biological contexts:
- Anticancer Studies : Research indicates that derivatives of quinolinone compounds can induce apoptosis in cancer cells by activating specific pathways related to cell death . For instance, compounds targeting the LY6K protein have shown significant cytotoxic effects on triple-negative breast cancer cells.
- Inhibition of Kinase Activity : Compounds related to benzamide structures have been evaluated as inhibitors of RET kinase, demonstrating moderate to high potency in cellular assays .
- Inflammation Reduction : Some analogs have been reported to suppress inflammatory responses through inhibition of COX enzymes, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Main Target |
|---|---|---|
| N-(4-fluorophenyl)-2-[6-methyl...acetamide | Antitumor, Antimicrobial | Enzymatic pathways |
| 2-(4-Fluorophenyl)-4-methyl...carboxylic acid | Anti-inflammatory | COX enzymes |
| 4-chloro-benzamides derivatives | RET kinase inhibition | RET kinase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
